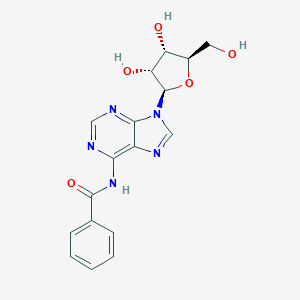

N6-Benzoyladenosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDWTKFDAUOODA-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471222 | |

| Record name | N6-Benzoyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-55-8 | |

| Record name | N6-Benzoyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-Benzoyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-Benzoyladenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N6-Benzoyladenosine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-Benzoyladenosine, a synthetic purine nucleoside, has carved a significant niche in biochemical research and drug development since its initial use as a protective group in oligonucleotide synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and multifaceted biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative analysis of its efficacy as an anti-tumor agent, an adenosine receptor modulator, and a cytokinin analog. Furthermore, this document elucidates the intricate signaling pathways influenced by this compound through detailed diagrams, offering a valuable resource for researchers seeking to harness its therapeutic potential.

Discovery and Historical Context

While the precise seminal publication detailing the absolute first synthesis of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the advancements in nucleic acid chemistry in the mid-20th century. Initially, the primary role of this compound was as a crucial building block in the chemical synthesis of oligonucleotides. The benzoyl group serves as a robust protecting group for the exocyclic N6 amino group of adenosine, preventing unwanted side reactions during the intricate process of assembling nucleic acid chains.

Its utility expanded as researchers began to explore the biological activities of modified nucleosides. Recognizing its structural similarity to naturally occurring cytokinins, plant hormones that regulate cell growth and division, early studies investigated its effects on plant tissues. Concurrently, the burgeoning field of purinergic signaling, which studies the roles of adenosine and its receptors in animal physiology, provided another avenue for investigating the pharmacological properties of this compound and its derivatives. This dual-faceted exploration has led to its current status as a molecule of interest for its potential therapeutic applications, particularly in oncology.

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, with two primary strategies being the most prevalent in modern organic chemistry.

One-Pot Trimethylsilyl-Protection and Benzoylation

This efficient method involves the in-situ protection of the ribose hydroxyl groups with a trimethylsilyl (TMS) reagent, followed by the benzoylation of the N6-amino group.

Experimental Protocol:

-

Suspend adenosine in anhydrous pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trimethylsilyl chloride (TMSCl) to the suspension while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 2 hours to allow for the silylation of the hydroxyl groups.[1]

-

To the same reaction mixture, slowly add benzoyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and stir for 14 hours.[1]

-

Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

-

Add a 28% aqueous ammonia solution to hydrolyze the silyl ethers and any excess benzoyl chloride.

-

Remove the pyridine under reduced pressure.

-

To the resulting residue, add water and extract the product with dichloromethane.

-

The crude product can then be purified by standard chromatographic techniques.

Perbenzoylation Followed by Selective O-Debenzoylation

This alternative strategy involves the benzoylation of all available hydroxyl and the N6-amino groups, followed by a selective chemical hydrolysis to remove the O-benzoyl groups.[1]

Experimental Protocol:

-

Suspend dry adenosine in anhydrous pyridine in a reaction vessel and cool to 5°C.

-

Add an excess of benzoyl chloride dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 3 hours to yield N6, 2',3',5'-tetrabenzoyl-adenosine.[1]

-

Pour the reaction mixture into ice-cold water and extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

For selective O-debenzoylation, dissolve the perbenzoylated adenosine in methanol.

-

Add a solution of sodium methoxide in methanol (e.g., 0.75 M) and monitor the reaction until the desired N6-benzoyl-adenosine is the major product.

-

Neutralize the reaction with an appropriate acid and purify the product using chromatography.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, stemming from its interaction with fundamental cellular processes.

Anti-Tumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, and its mechanism of action is thought to involve the disruption of cellular energy production and protein synthesis in cancerous cells. The benzoyl modification enhances its stability and bioavailability compared to unmodified nucleosides. While specific IC50 values for this compound are not extensively reported across a wide range of cell lines in early literature, data for the closely related N6-benzyladenosine and its derivatives provide insight into its potential anti-cancer efficacy.

| Compound | Cell Line | IC50 (µM) | Reference |

| N6-benzyladenosine | HCT116 (Colon Cancer) | ~20 | [2] |

| N6-benzyladenosine | DLD-1 (Colon Cancer) | ~20 | [2] |

| N6-(m-chlorobenzyl)adenosine | HCT116 (Colon Cancer) | ~10 | [2] |

| N6-(m-chlorobenzyl)adenosine | DLD-1 (Colon Cancer) | ~10 | [2] |

Note: The above data is for N6-benzyladenosine derivatives and serves as an indication of the potential activity of this compound. Further studies are required to establish a comprehensive profile of this compound's anti-cancer activity.

Modulation of Adenosine Receptors

This compound and its analogs are known to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The affinity for different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be modulated by substitutions on the N6-position.

| Compound | Receptor | Ki (nM) | Reference |

| N6-benzyladenosine | Rat A1 | 130 | |

| N6-benzyladenosine | Rat A2A | 540 | |

| N6-benzyladenosine | Rat A3 | 270 | |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | Rat A3 | 1.4 | [3] |

| N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | Rat A3 | 1.1 |

Note: The provided data is for N6-benzyladenosine and its derivatives. The affinity of this compound for adenosine receptors requires further direct characterization.

Cytokinin Activity

As an analog of N6-benzyladenine, a well-known synthetic cytokinin, this compound is expected to exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. Quantitative data for the cytokinin activity of N6-benzyladenine derivatives in various bioassays, such as the tobacco callus bioassay, demonstrate the potential of this class of molecules to influence plant growth.

| Bioassay | Endpoint | Typical Effective Concentration of N6-benzyladenine |

| Tobacco Callus Bioassay | Callus Growth (Fresh Weight) | 0.1 - 10 µM |

| Amaranthus Betacyanin Bioassay | Betacyanin Synthesis | 0.1 - 10 µM |

| Wheat Leaf Senescence Bioassay | Chlorophyll Retention | 1 - 100 µM |

Signaling Pathways

Adenosine Receptor Signaling

This compound, through its interaction with adenosine receptors, can modulate intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These changes in cAMP concentration affect the activity of protein kinase A (PKA) and downstream cellular processes.

References

Early Investigations into the Biological Landscape of N6-Benzoyladenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, has been a subject of scientific inquiry for its potential therapeutic applications, particularly in oncology. Early investigations into its biological effects laid the groundwork for understanding its mechanism of action and its potential as a cytotoxic agent. This technical guide delves into these foundational studies, presenting key quantitative data, detailed experimental protocols, and the initial understanding of the signaling pathways involved.

Core Biological Effects: Cytotoxicity and Growth Inhibition

Early research on N6-substituted adenosine analogs, including this compound, primarily focused on their ability to inhibit the growth of cancer cells. These studies, often conducted in the late 1970s, established the cytotoxic potential of this class of compounds against various tumor cell lines.

Quantitative Data from Early Cytotoxicity Studies

While specific quantitative data from the earliest studies on this compound remains elusive in readily available literature, a pivotal 1979 study by Trewyn and Kerr on N6-substituted adenosine analogs provides crucial context for the expected cytotoxic potency.[1] The following table summarizes representative data from more recent studies that built upon this foundational work, illustrating the growth-inhibitory effects of N6-benzyladenosine, a closely related and often studied analog, on various cancer cell lines.

| Cell Line | Compound | Parameter | Value | Reference |

| T24 (Bladder Carcinoma) | N6-benzyladenosine | - | Suppresses clonogenic activity and growth | [2] |

| U87MG (Human Glioma) | N6-benzyladenosine | - | Inhibited glioma growth | |

| HCT116 (Colorectal Carcinoma) | N6-benzyladenosine | IC50 (48h) | ~10 µM | [3] |

| DLD-1 (Colorectal Carcinoma) | N6-benzyladenosine | IC50 (48h) | ~20 µM | [3] |

| U937 (Human Leukemia) | N6-benzyladenosine | - | Induces apoptosis | [4] |

Mechanistic Insights from Early Research

The initial hypotheses surrounding the mechanism of action of N6-substituted adenosines centered on their interaction with key cellular processes, including macromolecular synthesis and the modulation of adenosine-metabolizing enzymes.

Interaction with Adenosine Kinase

A significant finding from early studies was the critical role of adenosine kinase in the cytotoxic action of N6-benzyladenosine.[4] It was proposed that N6-benzyladenosine is a substrate for adenosine kinase, which phosphorylates it to its monophosphate form. This phosphorylation is believed to be a key activation step, leading to the observed cytotoxic effects.[4] This hypothesis is supported by the observation that the cytotoxic effects can be mitigated by inhibitors of adenosine kinase.[4]

Experimental Workflow for Assessing Adenosine Kinase Involvement

Caption: Workflow to investigate the role of adenosine kinase in this compound cytotoxicity.

Effects on Cell Cycle and Apoptosis

Later studies, building on the initial cytotoxicity data, revealed that N6-benzyladenosine induces cell cycle arrest and apoptosis in cancer cells.[2][5] In bladder carcinoma T24 cells, treatment with N6-benzyladenosine leads to an arrest in the G0/G1 phase of the cell cycle.[2] Furthermore, it triggers apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies.[5]

Proposed Signaling Pathway for this compound-Induced Apoptosis

References

- 1. Cytotoxicity of N6-subsituted adenosine analogs to cultured trophoblastic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Chemical Properties of N6-Benzoyladenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine is a synthetic derivative of the naturally occurring nucleoside adenosine. The introduction of a benzoyl group at the N6 position of the adenine base significantly modifies its chemical and biological properties, leading to enhanced stability and unique bioactivities. This modification makes this compound a valuable tool in biochemical research and a promising candidate in drug development, particularly in the field of oncology.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols, and insights into its mechanism of action.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[] The benzoyl group enhances its thermal stability and resistance to metabolic degradation compared to unmodified adenosine. It is important to store the compound in a dark, dry place at room temperature or refrigerated (2-8°C) to ensure its integrity.[][4]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₇H₁₇N₅O₅ | [][5][6] |

| Molecular Weight | 371.35 g/mol | [][5][6] |

| CAS Number | 4546-55-8 | [5][6] |

| Melting Point | 141-145 °C | [][4][6] |

| Appearance | White to off-white crystalline powder | [] |

| Solubility | Soluble in DMSO | [] |

| Storage Temperature | Room Temperature or 2-8°C | [][4] |

| Purity (typical) | ≥95% to ≥99.0% by HPLC | [1][] |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound. While a complete, assigned spectrum is best obtained from a dedicated analysis, published data provide characteristic chemical shifts.

Mass Spectrometry: Mass spectrometry confirms the molecular weight of this compound. The exact mass is a key parameter for identification and purity assessment.

Experimental Protocols

Synthesis of this compound (One-Pot Silylation Method)

This method involves the transient protection of the ribose hydroxyl groups with a silylating agent, followed by benzoylation of the N6-amino group.

Materials:

-

Adenosine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride

-

Ammonium hydroxide solution

-

Methanol/Water or Silica Gel for purification

Procedure:

-

Suspend adenosine in anhydrous pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trimethylsilyl chloride (TMSCl) to the suspension while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 2 hours.

-

To the same reaction mixture, slowly add benzoyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and stir for 14 hours.

-

Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

-

Add ammonium hydroxide to the mixture to remove the silyl protecting groups from the ribose hydroxyls and stir for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/water, or by flash chromatography on silica gel.

Stability Assessment (Forced Degradation Study Protocol)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. This protocol is based on general ICH guidelines.[7][8]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Expose the solutions to the stress conditions outlined above. A control sample should be stored under normal conditions.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-tumor activity, primarily through the induction of apoptosis and cell cycle arrest.[1][9] Its mechanism of action is multifaceted and can involve interaction with adenosine receptors and interference with key cellular pathways.

Adenosine Receptor Binding Assay

This assay determines the affinity of this compound for different adenosine receptor subtypes.

Materials:

-

Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., A₁, A₂A, A₃).

-

Radioligand specific for the receptor subtype.

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a microplate, combine the membrane preparation, the radioligand, and varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound and unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value and subsequently the Kᵢ value to determine the binding affinity.

Apoptosis Induction and Signaling Pathway

This compound has been shown to induce apoptosis in various cancer cell lines.[9][10] The apoptotic pathway can involve the activation of caspases, key executioner enzymes in programmed cell death.[9][11] In some cancer cells, its cytotoxic effect is suggested to be related to its intracellular phosphorylation by adenosine kinase.[10] Furthermore, it has been observed to interfere with the mevalonate pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).[9][12]

Cell Cycle Arrest

This compound can arrest the cell cycle, typically at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][9]

Cell Cycle Analysis Protocol (Flow Cytometry):

-

Culture cancer cells and treat them with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

Incubate the cells to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest.

Conclusion

This compound is a chemically robust and biologically active molecule with significant potential in cancer research and drug development. Its enhanced stability and ability to induce apoptosis and cell cycle arrest in cancer cells make it a compelling lead compound for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the multifaceted nature of this compound.

References

- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. N-Benzoyladenosine | 4546-55-8 [chemicalbook.com]

- 5. This compound | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Benzoyladenosine 96 4546-55-8 [sigmaaldrich.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase inhibition and N6-benzyladenosine-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

N6-Benzoyladenosine: A Comprehensive Technical Guide on its Structure and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a molecule of significant interest in medicinal chemistry and drug development. The addition of a benzoyl group to the N6 position of the adenine base modifies its chemical properties, influencing its stability, solubility, and interaction with biological targets. This technical guide provides an in-depth overview of the chemical structure and spectroscopic data of this compound, offering a critical resource for researchers engaged in its study and application.

Chemical Structure and Properties

This compound is characterized by a benzoyl group attached to the exocyclic amino group of the adenine nucleobase, which is in turn linked to a ribose sugar moiety. This modification is crucial for its use as a protected nucleoside in the synthesis of oligonucleotides and as a modulator of adenosine receptors.

| Property | Value | Reference |

| IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | --INVALID-LINK-- |

| CAS Number | 4546-55-8 | --INVALID-LINK-- |

| Molecular Formula | C17H17N5O5 | --INVALID-LINK-- |

| Molecular Weight | 371.35 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 141-145 °C | --INVALID-LINK-- |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O | --INVALID-LINK-- |

| InChI Key | NZDWTKFDAUOODA-CNEMSGBDSA-N | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (DMSO-d6, 400 MHz)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for this compound may vary.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.47 | s | H-2 |

| 8.40 | s | H-8 |

| 8.23 | t | NH-6 |

| 7.35 | m | Benzyl-H |

| 7.30 | m | Benzyl-H |

| 7.21 | m | Benzyl-H |

| 5.92 | d | H-1' |

| 5.48 | d | 2'-OH |

| 5.43 | d | 3'-OH |

| 5.22 | t | 5'-OH |

| 4.73 | br s | Benzyl-CH2 |

| 4.65 | m | H-2' |

| 4.18 | m | H-3' |

| 4.00 | m | H-4' |

| 3.70 | m | H-5'a |

| 3.58 | m | H-5'b |

Reference: --INVALID-LINK--

¹³C NMR (Carbon-13 NMR) Data (DMSO-d6)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for this compound may vary.

| Chemical Shift (ppm) | Assignment |

| 155.4 | C-6 |

| 153.1 | C-2 |

| 149.6 | C-4 |

| 140.7 | C-8 |

| 140.6 | Benzyl C (quat.) |

| 128.9 | Benzyl CH |

| 127.9 | Benzyl CH |

| 127.4 | Benzyl CH |

| 120.4 | C-5 |

| 88.8 | C-1' |

| 86.7 | C-4' |

| 74.3 | C-2' |

| 71.4 | C-3' |

| 62.4 | C-5' |

| 44.1 | Benzyl CH2 |

Reference: --INVALID-LINK--

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (ribose hydroxyls) |

| 3300-3100 | Medium | N-H stretching (amide) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic, ribose) |

| 1680-1650 | Strong | C=O stretching (amide I) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic and purine rings) |

| 1550-1510 | Medium | N-H bending (amide II) |

| 1250-1000 | Strong | C-O stretching (ribose) |

Reference: General IR absorption tables.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common technique.

| m/z | Ion |

| 372.13 | [M+H]⁺ |

| 240.09 | [Adenine-Benzoyl+H]⁺ (loss of ribose) |

| 136.06 | [Adenine+H]⁺ (loss of benzoyl and ribose) |

| 105.03 | [Benzoyl]⁺ |

Reference: Predicted fragmentation based on common nucleoside fragmentation patterns.[3][4]

Experimental Protocols

General NMR Spectroscopy Protocol for Nucleosides

The following provides a general workflow for the NMR analysis of a protected nucleoside like this compound.

Caption: General workflow for NMR analysis of this compound.

General Mass Spectrometry Protocol (ESI-MS)

The following outlines a typical procedure for obtaining an ESI-mass spectrum.

References

N6-Benzoyladenosine: A Technical Overview of its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth mechanistic data on N6-Benzoyladenosine in cancer cell lines is limited. Much of the current understanding is extrapolated from the closely related and more extensively studied analogue, N6-Benzyladenosine. This document summarizes the available information on this compound and supplements it with detailed findings on N6-Benzyladenosine to provide a comprehensive overview of the likely mechanisms of action. This distinction is clearly noted throughout the text.

Executive Summary

This compound is a purine nucleoside derivative that has garnered interest for its potential as an anti-tumor agent. The addition of a benzoyl group to the N6 position of adenosine is thought to enhance its stability and bioavailability. The primary proposed mechanism of action for this compound involves the modulation of adenosine receptors, leading to downstream effects on cell proliferation and apoptosis. It is also suggested to interfere with cellular energy production and protein synthesis. Due to a scarcity of specific data for this compound, this guide heavily references data from its analogue, N6-Benzyladenosine, which is known to induce cell cycle arrest and apoptosis in various cancer cell lines.

Core Mechanism of Action

The anti-neoplastic activity of N6-substituted adenosines, including this compound and N6-Benzyladenosine, appears to be multi-faceted, primarily culminating in the induction of apoptosis and the halting of cell cycle progression.

Induction of Apoptosis

N6-Benzyladenosine has been demonstrated to be a potent inducer of apoptosis in several cancer cell lines.[1][2] The proposed mechanism involves the activation of the intrinsic apoptotic pathway. In HL-60 promyelocytic leukemia cells, the cytotoxic effect of N6-Benzyladenosine is dependent on its intracellular phosphorylation, suggesting the involvement of adenosine kinases in its activation.[3] Studies in T24 bladder carcinoma cells have shown that N6-Benzyladenosine treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2] Furthermore, in U87MG human glioma cells, N6-Benzyladenosine has been shown to increase the activity of both caspase-3 and caspase-9, indicating the involvement of the mitochondrial apoptotic pathway.[4]

Cell Cycle Arrest

A significant aspect of the anti-proliferative effect of N6-Benzyladenosine is its ability to arrest the cell cycle. In T24 bladder cancer cells, treatment with N6-Benzyladenosine leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[2] This cell cycle arrest prevents cancer cells from proceeding to the S phase (DNA synthesis) and G2/M phase (mitosis), thereby inhibiting their proliferation.

Other Potential Mechanisms

-

Actin Cytoskeleton Disorganization: Early events induced by N6-Benzyladenosine in T24 cells include alterations in cell morphology and the disorganization of the actin cytoskeleton. This disruption may contribute to the observed G1 arrest and apoptosis.[2]

-

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): In glioma cells, N6-Benzyladenosine has been found to exert anti-glioma activity by interfering with the mevalonate pathway through the inhibition of FPPS.[4] This enzyme is crucial for the synthesis of isoprenoids, which are essential for the post-translational modification of small GTPases involved in cell signaling and proliferation.

-

Modulation of Adenosine Receptors: As an adenosine analogue, this compound is proposed to modulate the activity of adenosine receptors, which are known to play diverse roles in cancer biology, including the regulation of proliferation, angiogenesis, and immune responses.

Quantitative Data

Table 1: IC50 Values of N6-Benzyladenosine Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N6-(2-hydroxybenzyl)adenosine (L5) | HOS | Osteosarcoma | 2.8 | [5] |

| N6-(2-hydroxybenzyl)adenosine (L5) | MCF7 | Breast Adenocarcinoma | 11.4 | [5] |

| N6-(2-hydroxybenzyl)adenosine (L5) | CEM | T-lymphoblastic Leukemia | 0.7 | [5] |

| N6-(2-hydroxybenzyl)adenosine (L5) | HL-60 | Promyelocytic Leukemia | 0.4 | [5] |

| N6-(2-hydroxy-3-methoxybenzyl)adenosine (L7) | CEM | T-lymphoblastic Leukemia | 0.3 | [5] |

| N6-(2-hydroxy-3-methoxybenzyl)adenosine (L7) | HL-60 | Promyelocytic Leukemia | 0.2 | [5] |

| N6-(4-fluorobenzyl)adenosine (L8) | HOS | Osteosarcoma | 20.0 | [5] |

| N6-(4-fluorobenzyl)adenosine (L8) | MCF7 | Breast Adenocarcinoma | 14.0 | [5] |

| N6-(4-fluorobenzyl)adenosine (L8) | CEM | T-lymphoblastic Leukemia | 1.3 | [5] |

| N6-(4-fluorobenzyl)adenosine (L8) | HL-60 | Promyelocytic Leukemia | 1.2 | [5] |

| 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12) | MCF7 | Breast Adenocarcinoma | 23.0 | [5] |

| 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12) | CEM | T-lymphoblastic Leukemia | 0.2 | [5] |

| 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12) | HL-60 | Promyelocytic Leukemia | 0.1 | [5] |

| [FeCl3(L8)2] | HOS | Osteosarcoma | 8.0 | [5] |

| [FeCl3(L8)2] | K562 | Myelogenous Leukemia | 9.0 | [5] |

| [FeCl3(L8)2] | MCF7 | Breast Adenocarcinoma | 16.0 | [5] |

Note: The table presents data for N6-Benzyladenosine derivatives, not this compound. The diverse substitutions on the benzyl ring significantly impact the cytotoxic activity.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of anticancer compounds. Specific parameters may need to be optimized for this compound and the cell lines of interest.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[9]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[10]

-

PI Staining: Add Propidium Iodide staining solution.[10]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis of Apoptosis-Related Proteins

This technique detects changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available literature for N6-substituted adenosines.

References

- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

N6-Benzoyladenosine interaction with A1, A2A, and A3 adenosine receptors

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the interaction of N6-Benzoyladenosine with A1, A2A, and A3 adenosine receptors.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes, including cardiovascular regulation, neurotransmission, and inflammation. These receptors are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), increasing cAMP levels.[1][2] This differential signaling makes them critical targets for therapeutic development.

This compound is a purine derivative characterized by a benzoyl group attached to the N6 position of the adenine base, a modification that can enhance metabolic stability and bioactivity.[3] While N6-substituted adenosine derivatives have been extensively studied, with many showing high affinity and selectivity for specific adenosine receptor subtypes, quantitative data specifically for this compound is not extensively documented in publicly available literature.[4][5] This guide will, therefore, provide a comprehensive overview of the core signaling pathways of A1, A2A, and A3 receptors and detail the established experimental protocols used to characterize such interactions. The interaction profile will be discussed in the context of structurally related N6-substituted analogues, such as N6-benzyladenosine, to provide a predictive framework for this compound's potential activity.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates distinct intracellular signaling cascades that mediate their physiological effects.

A1 Adenosine Receptor (A1R) Signaling

The A1 receptor is predominantly inhibitory and signals primarily through the Gi/o family of G proteins.[6]

-

Canonical Pathway : Upon agonist binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP concentration.[6][7] The subsequent decrease in Protein Kinase A (PKA) activity modulates the phosphorylation state of numerous downstream targets, contributing to the receptor's inhibitory effects on neuronal function.[6]

-

Non-Canonical Pathways : The Gβγ subunits released upon A1R activation can stimulate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] Furthermore, Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7]

A2A Adenosine Receptor (A2AR) Signaling

The A2A receptor is a high-affinity receptor for adenosine that couples to the Gs protein to stimulate adenylyl cyclase.[8][9]

-

Primary Pathway : Activation of the A2A receptor leads to Gs protein-mediated stimulation of adenylyl cyclase, resulting in a significant increase in intracellular cAMP levels.[9][10] This rise in cAMP activates PKA, which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[11] This pathway is central to the receptor's role in vasodilation and the suppression of immune cell activity.[8][9]

-

Alternative Pathways : Beyond PKA, cAMP can activate other effectors like Exchange Protein Activated by cAMP (Epac). A2AR stimulation has also been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and ERK.[11][12]

A3 Adenosine Receptor (A3R) Signaling

The A3 receptor, like the A1R, couples to Gi/o proteins but also engages other pathways, leading to a diverse range of cellular responses, including both pro- and anti-inflammatory effects.[13][14]

-

Adenylyl Cyclase Inhibition : Similar to the A1R, A3R activation inhibits adenylyl cyclase via Gi, resulting in decreased cAMP levels.[13]

-

Phospholipase C and PI3K Activation : A3R activation can also stimulate the PLC pathway via Gβγ subunits, increasing intracellular IP3 and Ca2+.[13] Additionally, it can activate phosphoinositide 3-kinase (PI3K), which in turn triggers downstream pathways involving Akt and MAPKs like ERK1/2 and p38.[13][15] These pathways are crucial for the receptor's role in cell proliferation, apoptosis, and immune modulation.[15][16]

Interaction Profile of N6-Substituted Adenosines

While specific binding data for this compound is scarce, extensive research on related N6-substituted analogs provides a strong basis for predicting its potential interactions. Modifications at the N6 position, particularly with benzyl groups, have been shown to significantly influence affinity and selectivity, especially for the A3 receptor.[17][18] For example, the addition of an N6-benzyl group to adenosine-5'-uronamides enhances A3 receptor affinity.[19]

The table below summarizes binding affinity (Ki) and functional data for representative N6-substituted adenosine compounds at rat (r) and human (h) adenosine receptors. This data serves as a comparative reference for estimating the potential profile of this compound.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Agonist/Antagonist |

| N6-Benzyladenosine | rA1 | ~150 | - | Agonist |

| rA2A | ~2500 | - | Agonist | |

| rA3 | ~700 | - | Agonist | |

| N6-(3-Iodobenzyl)adenosine | rA1 | 20 | - | Agonist |

| rA2A | 20 | - | Agonist | |

| rA3 | 10 | - | Agonist[19] | |

| IB-MECA | rA1 | 55 | - | Full Agonist |

| (N6-(3-Iodobenzyl)adenosine- | rA2A | 28 | - | Full Agonist |

| 5′-N-methyluronamide) | rA3 | 1.1 | 90 (IC50) | Full Agonist[17][19] |

| Cl-IB-MECA | rA1 | 825 | - | Full Agonist |

| (2-Chloro-N6-(3-Iodobenzyl)- | rA2A | 462 | - | Full Agonist |

| adenosine-5′-N-methyluronamide) | rA3 | 0.33 | 67 (IC50) | Full Agonist[19] |

Data compiled from multiple sources.[4][5][17][19] Note: These are structurally related compounds, not this compound.

Based on these structure-activity relationships, it is plausible that this compound acts as an agonist at adenosine receptors. The bulky benzoyl group may confer some selectivity, potentially favoring the A3 receptor, similar to other N6-arylmethyl analogues.[4] However, direct experimental verification is essential to confirm its specific affinity, potency, and efficacy.

Experimental Protocols

To characterize the interaction of a novel ligand like this compound with adenosine receptors, a series of standardized binding and functional assays are employed.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Methodology

-

Membrane Preparation : Cell membranes are prepared from tissue or cultured cells stably expressing the target adenosine receptor subtype (e.g., CHO or HEK293 cells).[20][21]

-

Assay Setup : In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]DPCPX for A1R, [³H]CGS21680 for A2AR, or [¹²⁵I]AB-MECA for A3R) and varying concentrations of the unlabeled test compound (this compound).[6][21]

-

Incubation : Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[1][22]

-

Separation : Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[6]

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is used to determine if a compound is an agonist or antagonist and to measure its potency (EC50) and efficacy.

Methodology

-

Cell Culture : Seed cells expressing the receptor of interest (e.g., CHO-hA1R) into 96- or 384-well plates and incubate overnight.[23]

-

Compound Preparation : Prepare serial dilutions of the test compound.

-

Cell Stimulation :

-

For A1/A3 Receptors (Gi-coupled) : Pre-treat cells with the test compound, then stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin. An agonist will inhibit the forskolin-stimulated cAMP production.[4][23]

-

For A2A Receptors (Gs-coupled) : Treat cells with the test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. An agonist will stimulate cAMP accumulation.[24]

-

-

Cell Lysis and Detection : After incubation (e.g., 30 minutes), lyse the cells and measure cAMP concentration using a commercial kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.[23][24]

-

Data Analysis : Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon receptor stimulation. It relies on the principle that agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology

-

Assay Incubation : Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist.[26]

-

Quantification : Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis : The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation. Data are typically plotted as percent stimulation over basal versus the log concentration of the agonist to determine EC50 and Emax values.[27]

Conclusion

The detailed experimental protocols provided herein—including radioligand binding, cAMP modulation, and [³⁵S]GTPγS binding assays—outline the standard, robust methodologies that are essential for definitively determining the affinity, potency, and efficacy of this compound at each adenosine receptor subtype. Such characterization is a critical step for any drug development professional seeking to explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]

- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 10. innoprot.com [innoprot.com]

- 11. researchgate.net [researchgate.net]

- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Agonist-stimulated [35S]GTPgammaS binding in brain modulation by endogenous adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N6-Benzoyladenosine in Modulating Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine is a synthetic purine derivative with significant potential in biochemical research and pharmaceutical development. Characterized by a benzoyl group at the N6 position of adenosine, this modification enhances its stability and bioactivity, making it a subject of interest for investigating cellular signaling pathways. While direct research on this compound is emerging, extensive studies on its close structural analogs, N6-benzyladenosine and N6-isopentenyladenosine, provide a foundational understanding of its likely mechanisms of action. These analogs have been demonstrated to modulate critical cellular processes, including cell cycle progression, apoptosis, and cellular metabolism, primarily through their interaction with adenosine receptors and other key enzymes. This technical guide synthesizes the current knowledge on this compound and its analogs, detailing their effects on cellular signaling pathways, providing available quantitative data, and outlining relevant experimental protocols to facilitate further research and drug development.

Introduction

This compound is a modified nucleoside that belongs to the cytokinin family, a group of compounds known for their regulatory roles in plant growth.[1] In recent years, interest in the pharmacological activities of synthetic adenosine derivatives has grown, with a focus on their potential as anti-tumor, anti-inflammatory, and antiviral agents.[2][3] The benzoyl modification at the N6 position of the adenine base in this compound is thought to enhance its metabolic stability and bioavailability compared to unmodified adenosine.

While the precise mechanisms of this compound are still under active investigation, research on its analogs, N6-benzyladenosine and N6-isopentenyladenosine, has revealed significant effects on fundamental cellular processes. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents.[4] Their mechanisms of action are believed to involve the modulation of key cellular signaling pathways, including those governed by adenosine receptors and the mevalonate pathway.[5]

This guide provides an in-depth overview of the current understanding of how this compound and its analogs modulate cellular signaling, supported by quantitative data and detailed experimental methodologies.

Modulation of Key Cellular Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with multiple cellular signaling pathways. The primary targets appear to be adenosine receptors and farnesyl pyrophosphate synthase (FPPS), leading to downstream effects on cell cycle regulation and apoptosis.

Adenosine Receptor Signaling

N6-substituted adenosine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a wide range of physiological processes. N6-benzyladenosine has been identified as an adenosine receptor agonist.[5] The specific downstream signaling cascades activated by this compound binding to these receptors are still being elucidated, but likely involve modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.

The Mevalonate Pathway and FPPS Inhibition

A significant target of N6-substituted adenosines is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation. N6-isopentenyladenosine has been shown to inhibit FPPS, leading to an arrest in tumor cell proliferation.[7] N6-benzyladenosine also exerts anti-glioma activity by inhibiting FPPS.[5] Inhibition of FPPS disrupts the prenylation of small GTPases like Ras, which are critical for cell signaling and proliferation.

Induction of Apoptosis

N6-benzyladenosine is a potent inducer of apoptosis.[5] This process is characterized by chromatin condensation, formation of apoptotic bodies, and DNA fragmentation.[5] The apoptotic cascade initiated by N6-benzyladenosine involves the activation of caspase-3 and caspase-9.[5] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent caspase activation.[8]

Cell Cycle Arrest

N6-benzyladenosine has been shown to arrest the cell cycle at the G0/G1 phase.[5] This effect is associated with alterations in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data

Quantitative data for this compound is limited in the public domain. However, studies on its analogs provide valuable insights into its potential potency.

Table 1: Growth Inhibitory Effects of N6-Benzyladenosine Analogs in Cultured Leukemic Cells

| Compound | Cell Line | IC50 (µM) |

| N6-benzyladenosine | L1210 | ~10 |

| 2-amino-6-p-nitrobenzylaminopurine | L1210 | <1 |

| 2-amino-6-p-nitrobenzylaminopurine ribonucleoside | L1210 | <1 |

| N6-p-nitrobenzyladenosine | L1210 | ~10 |

| N6-p-fluorobenzyladenosine | L1210 | ~10 |

Data adapted from Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines.[1]

Table 2: Binding Affinity of N6-Benzyladenosine Derivatives for Adenosine Receptors

| Compound | Receptor | Ki (nM) |

| N6-(3-iodobenzyl)adenosine | Rat A3 | 1.1 |

| N6-(3-iodobenzyl)adenosine | Rat A1 | 55 |

| N6-(3-iodobenzyl)adenosine | Rat A2a | 55 |

Data adapted from 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors.[9]

Experimental Protocols

The following are generalized protocols for key experiments to study the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to release cellular contents.

-

Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

-

Incubate the reaction at 37°C.

-

Measure the absorbance of the resulting colorimetric product at 405 nm.

Cell Cycle Analysis (Flow Cytometry)

This method analyzes the distribution of cells in different phases of the cell cycle.

Methodology:

-

Treat cells with this compound for the desired duration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potent anti-proliferative and pro-apoptotic activities. The available evidence strongly suggests that their mechanism of action involves the modulation of multiple key cellular signaling pathways, including adenosine receptor signaling and the mevalonate pathway. However, to fully realize the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

-

Directly elucidating the signaling pathways modulated by this compound: This includes detailed investigations into its effects on the MAPK, PI3K/Akt, and NF-κB pathways.

-

Determining the specific quantitative bioactivity of this compound: Comprehensive dose-response studies are needed to establish its IC50 values in a variety of cancer cell lines.

-

Investigating the in vivo efficacy and safety of this compound: Preclinical animal studies are essential to evaluate its therapeutic potential and toxicity profile.

-

Exploring the metabolic fate of this compound: Understanding how it is metabolized in cells will provide crucial insights into its mechanism of action and potential for drug development.

By addressing these key research questions, the scientific community can unlock the full potential of this compound as a novel therapeutic agent for cancer and other diseases characterized by aberrant cellular signaling.

References

- 1. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

N6-Benzoyladenosine: A Potential Neuroprotective Agent - A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine, a synthetic derivative of the endogenous nucleoside adenosine, is emerging as a compound of significant interest within the neuroscience community. While extensively utilized in biochemical research for its role in modulating adenosine receptors, its direct neuroprotective potential remains an area of active investigation. This technical guide provides a comprehensive overview of the theoretical framework supporting the neuroprotective potential of this compound, drawing parallels from the established roles of adenosine receptor modulation in neuronal health and disease. This document details potential mechanisms of action, including anti-inflammatory, anti-apoptotic, and anti-excitotoxic pathways. Furthermore, it offers a structured compilation of experimental protocols for in vitro and in vivo studies to rigorously evaluate the neuroprotective efficacy of this compound, paving the way for future therapeutic development in the context of neurodegenerative diseases.

Introduction: The Adenosinergic System and Neuroprotection

The purinergic signaling system, particularly the actions of adenosine, plays a critical role in maintaining central nervous system (CNS) homeostasis. Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers diverse intracellular signaling cascades that are pivotal in neuronal function and survival. In pathological conditions such as ischemia, trauma, and neurodegenerative diseases, extracellular adenosine levels rise, acting as a distress signal to mitigate neuronal damage.[1][2]

This compound, as a modulator of adenosine receptors, is poised to influence these neuroprotective pathways.[3] Its unique chemical structure, featuring a benzoyl group at the N6 position of the adenine ring, may confer distinct pharmacological properties, including enhanced stability and receptor subtype selectivity, making it a compelling candidate for neuroprotective drug discovery.

Putative Neuroprotective Mechanisms of this compound via Adenosine Receptor Modulation

While direct experimental evidence for this compound's neuroprotective mechanisms is currently limited, its potential can be inferred from the well-documented roles of adenosine receptor subtypes in neuroprotection.

A1 Receptor (A1R) Activation: A Neuroprotective Mainstay

The A1 receptor is ubiquitously expressed in the brain and is a key mediator of neuroprotection.[4][5] Its activation is generally associated with inhibitory effects on neuronal activity, which can be beneficial in conditions of excessive excitation.

-

Inhibition of Excitatory Neurotransmission: A1R activation presynaptically inhibits the release of glutamate, a primary excitatory neurotransmitter, thereby reducing the risk of excitotoxicity, a common pathway of neuronal death in many neurological disorders.[4]

-

Neuronal Hyperpolarization: Postsynaptically, A1R activation leads to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and making it less susceptible to damaging depolarization.[4]

-

Anti-inflammatory Effects: A1R activation on microglia, the resident immune cells of the brain, can suppress the production of pro-inflammatory cytokines, thus dampening neuroinflammation.[6][7]

A2A Receptor (A2AR) Modulation: A Complex Role

The A2A receptor's role in neuroprotection is more nuanced. While high levels of A2AR activation can be detrimental, its blockade has shown robust neuroprotective effects in various models of neurodegeneration.[4][5][8]

-

Pro-inflammatory Signaling: A2ARs are upregulated in inflammatory conditions and can mediate the release of pro-inflammatory cytokines from microglia and astrocytes.[3]

-

Modulation of Glutamate Release: A2ARs can enhance the release of glutamate, potentially exacerbating excitotoxicity.[9][10]

-

Therapeutic Potential of Antagonism: A2AR antagonists have demonstrated neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[8][11]

A3 Receptor (A3R) Activation: A Novel Protective Pathway

The A3 receptor is typically expressed at low levels in the brain but is upregulated under pathological conditions. Its activation has been linked to both neuroprotective and, paradoxically, apoptotic effects, suggesting a context-dependent role.[12]

-

Anti-inflammatory and Anti-apoptotic Effects: Studies have shown that A3R agonists can be neuroprotective by reducing neuroinflammation and inhibiting apoptosis in models of traumatic brain injury and retinal neurodegeneration.[13][14][15][16]

-

Preconditioning: Activation of A3Rs may induce a state of preconditioning, making neurons more resilient to subsequent ischemic insults.

The following diagram illustrates the potential signaling pathways through which this compound could exert neuroprotective effects by modulating adenosine receptors.

Experimental Protocols for Investigating Neuroprotective Potential

To systematically evaluate the neuroprotective properties of this compound, a tiered approach involving both in vitro and in vivo models is recommended.

In Vitro Neuroprotection Assays

These assays provide a controlled environment to assess the direct effects of this compound on neuronal viability and function under various stress conditions.

-

Primary Neuronal Cultures: Cortical, hippocampal, or cerebellar granule neurons isolated from embryonic or neonatal rodents.

-

Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT22 (mouse hippocampal) cells.

-

Excitotoxicity: Exposure to high concentrations of glutamate or NMDA.

-

Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone.

-

Apoptosis Induction: Staurosporine treatment or serum deprivation.

-

Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia.

The following table summarizes key in vitro assays for evaluating neuroprotection.

| Assay Category | Specific Assay | Principle | Endpoint Measured |

| Cell Viability | MTT Assay | Mitochondrial reductase activity converts MTT to formazan. | Colorimetric change proportional to viable cells. |

| XTT Assay | Similar to MTT, measures mitochondrial dehydrogenase activity. | Water-soluble formazan product measured spectrophotometrically. | |

| LDH Release Assay | Measures lactate dehydrogenase released from damaged cells. | Enzyme activity in the culture medium indicates cytotoxicity. | |

| Apoptosis | TUNEL Staining | Detects DNA fragmentation in apoptotic cells. | Fluorescent labeling of nicked DNA ends. |

| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases. | Fluorometric or colorimetric detection of cleaved substrate. | |

| Annexin V/PI Staining | Differentiates between apoptotic and necrotic cells. | Flow cytometry or fluorescence microscopy analysis. | |

| Oxidative Stress | ROS Measurement (e.g., DCFDA) | Dichlorofluorescein diacetate is oxidized to a fluorescent compound by ROS. | Intracellular fluorescence intensity.[17][18][19] |

| Glutathione (GSH) Assay | Measures the level of the key intracellular antioxidant. | Colorimetric or fluorometric quantification of GSH levels. | |

| Neuroinflammation | Cytokine Measurement (ELISA) | Quantifies the levels of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines. | Antibody-based colorimetric detection. |

| Nitric Oxide (NO) Assay | Measures the production of nitric oxide, a mediator of inflammation. | Griess reagent assay for nitrite concentration. |

The following workflow illustrates a typical in vitro screening process for neuroprotective compounds.

In Vivo Models of Neurodegenerative Diseases

Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex physiological setting.

-

Middle Cerebral Artery Occlusion (MCAO): A widely used model of focal cerebral ischemia in rodents.[20][21]

-

Bilateral Common Carotid Artery Occlusion (BCCAO): A model of global cerebral ischemia.[22]

-

Transgenic Mouse Models: Mice overexpressing human amyloid precursor protein (APP) and/or presenilin (PSEN) mutations (e.g., 5XFAD, APP/PS1).[23][24][25]

-

Pharmacologically-Induced Models: Administration of scopolamine to induce cognitive deficits or streptozotocin to model sporadic AD.[26]

-

Neurotoxin-Based Models: Intrastriatal injection of 6-OHDA or systemic administration of MPTP to induce dopaminergic neuron degeneration.[27][28][29][30][31]

-

Genetic Models: Transgenic animals expressing mutations in genes associated with familial PD (e.g., α-synuclein, LRRK2).[27]

The following table outlines key in vivo assessment methods.

| Assessment Category | Method | Endpoint Measured |

| Behavioral Function | Morris Water Maze, Y-maze | Spatial learning and memory (AD models). |

| Rotarod, Cylinder Test | Motor coordination and deficits (PD, stroke models). | |

| Neurological Deficit Scoring | Sensorimotor function (stroke models). | |

| Histopathology | Nissl Staining, H&E Staining | Neuronal loss and tissue damage. |

| Immunohistochemistry | Staining for specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia). | |

| Infarct Volume Measurement | Quantification of ischemic damage (stroke models). | |

| Biochemical Analysis | ELISA, Western Blot | Levels of inflammatory markers, apoptotic proteins, and oxidative stress markers in brain tissue. |

| Neurotransmitter Analysis (HPLC) | Levels of dopamine and its metabolites in the striatum (PD models). |

The logical relationship for selecting an appropriate in vivo model is depicted below.

Quantitative Data Summary (Hypothetical)

As direct quantitative data for the neuroprotective effects of this compound is not yet available in the public domain, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| In Vitro Model | Injury Stimulus | This compound Conc. | Outcome Measure | Result (% of Control) |

| SH-SY5Y Cells | Glutamate (10 mM) | 1 µM | Cell Viability (MTT) | Data to be generated |

| Primary Cortical Neurons | H₂O₂ (100 µM) | 10 µM | Apoptosis (TUNEL+) | Data to be generated |

| PC12 Cells | 6-OHDA (50 µM) | 1 µM | ROS Production (DCFDA) | Data to be generated |

| Mixed Glial Cultures | LPS (1 µg/mL) | 10 µM | TNF-α Release (ELISA) | Data to be generated |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| In Vivo Model | Treatment Regimen | Behavioral Outcome | Histopathological Outcome |

| MCAO (Rat) | 10 mg/kg, i.p., post-insult | Neurological Score: Data to be generated | Infarct Volume (%): Data to be generated |

| 5XFAD (Mouse) | 5 mg/kg/day, 4 weeks | Morris Water Maze Latency (s): Data to be generated | Aβ Plaque Load (% area): Data to be generated |

| 6-OHDA (Rat) | 10 mg/kg/day, 2 weeks | Apomorphine-induced Rotations: Data to be generated | TH+ Neuron Count: Data to be generated |

Conclusion and Future Directions